N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide is an oxamide derivative characterized by two amide groups linked via an oxalyl backbone. The substituents on the nitrogen atoms include a cyclohexenylethyl group and a methoxyethyl group. Oxamides are notable for their ability to act as bridging ligands in metal complexes, as seen in dinuclear zinc-chitosan systems .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-10-9-15-13(17)12(16)14-8-7-11-5-3-2-4-6-11/h5H,2-4,6-10H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZNVPUMOWCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-[2-(cyclohexen-1-yl)ethyl]amine. This intermediate is then reacted with 2-methoxyethyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oxamides.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-methoxyethyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)
- Structure : Contains ethoxyphenyl and ethylphenyl substituents.
- Molecular Formula : C₁₈H₂₀N₂O₃.
- Molecular Weight : 312.37 g/mol.
- No toxicity or spectral data are available, but safety protocols emphasize handling precautions .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxamide
- Structure : Features methoxybenzyl and pyridinylethyl groups.
N-Cyclohexyl-2-oxo-2-phenylacetamide
Data Tables
Table 1: Comparative Analysis of Oxamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield | Key Substituents |
|---|---|---|---|---|---|
| N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide | C₁₈H₂₀N₂O₃ | 312.37 | N/A | N/A | Ethoxyphenyl, ethylphenyl |
| N-Cyclohexyl-2-oxo-2-phenylacetamide | C₁₄H₁₇NO₂ | 231.29 | 111–112 | 69% | Cyclohexyl, phenyl |
| H₃eoxdmpe (Zn complex ligand) | C₁₅H₂₁N₃O₄ | 307.35 | N/A | N/A | Dimethylaminoethyl, vinylphenyl |
Table 2: Spectroscopic Data of Analogous Compounds
Research Findings and Implications
- Coordination Chemistry: Oxamides with aminoethyl and phenolic substituents (e.g., H₃eoxdmpe) enable the formation of stable dinuclear metal complexes, useful in molecular imprinting and sensor technologies .
- Physicochemical Behavior : Methoxy and cyclohexenyl groups influence lipophilicity and crystallinity. For instance, methoxyethyl groups enhance solubility, while cyclohexenyl groups may increase thermal stability .
- Synthetic Challenges : Carbodiimide-mediated coupling (e.g., DCC) remains a reliable method for amide bond formation, though yields vary with substituent steric hindrance .
Biological Activity
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide is a compound of interest due to its potential biological activities. This oxamide derivative is characterized by its unique structural features, which may contribute to its interactions within biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyclohexenyl group and a methoxyethyl moiety, which may play significant roles in its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, influencing cellular signaling and responses.
- Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to increase ROS levels, leading to oxidative stress in cancer cells .
Anticancer Properties
Research indicates that oxamide derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to lower mitochondrial membrane potential and induce apoptosis in cancer cells .
Cytotoxicity Studies
A summary of cytotoxicity studies on related oxamide compounds is presented in Table 1:
| Compound Name | Cell Line Tested | IC50 (µM) | Mode of Action |
|---|---|---|---|
| This compound | HCT 116 (Colon Cancer) | TBD | Induces oxidative stress |
| N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-pentoxyphenyl)oxamide | MDA-MB-231 (Breast Cancer) | TBD | Mitochondrial membrane disruption |
Note: TBD = To Be Determined
Case Studies
In a study evaluating the anticancer properties of oxamide derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity and selectivity towards cancer cells. For example, the presence of a methoxy group enhanced the compound's ability to induce cell death in HCT 116 cells, suggesting that the methoxyethyl moiety plays a crucial role in enhancing biological activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of various oxamide derivatives. These studies revealed:
- Structure-Activity Relationship (SAR) : The presence of specific functional groups can enhance or diminish biological activity.
- Potential for Drug Development : Compounds exhibiting promising anticancer properties are being considered for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
